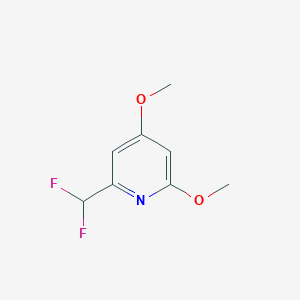
2-(Difluoromethyl)-4,6-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4,6-dimethoxypyridine is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts desirable properties such as increased metabolic stability, lipophilicity, and bioavailability, making this compound a compound of interest in medicinal and agricultural chemistry .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4,6-dimethoxypyridine can be achieved through several routes. One common method involves the difluoromethylation of pyridine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone or difluorochloromethane. The reaction conditions often include the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance the efficiency and yield of the process. The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint of the synthesis .
Chemical Reactions Analysis
2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.
Industry: In the agricultural industry, this compound is used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
2-(Difluoromethyl)-4,6-dimethoxypyridine can be compared with other fluorinated pyridine derivatives such as 2-(Trifluoromethyl)-4,6-dimethoxypyridine and 2-(Chloromethyl)-4,6-dimethoxypyridine. While all these compounds share a common pyridine core, the presence of different substituents imparts unique properties to each molecule. For instance, the difluoromethyl group in this compound provides a balance between lipophilicity and hydrogen-bonding ability, making it more versatile in various applications compared to its trifluoromethyl and chloromethyl counterparts .
Similar Compounds
- 2-(Trifluoromethyl)-4,6-dimethoxypyridine
- 2-(Chloromethyl)-4,6-dimethoxypyridine
- 2-(Methyl)-4,6-dimethoxypyridine
Properties
Molecular Formula |
C8H9F2NO2 |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3 |
InChI Key |
UYATYUBOPJIQMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















